2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
CAS No.: 1708264-04-3
Cat. No.: VC3194699
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1708264-04-3 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 2-ethyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | FWJUJWOGLMRZNE-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
| Canonical SMILES | CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid possesses a partially saturated cinnoline core structure, which consists of a six-membered ring containing two nitrogen atoms in a 1,2-arrangement fused to a cyclohexane ring. The molecular structure includes several key functional groups that define its chemical behavior:
-
An ethyl substituent at position 2 attached to a nitrogen atom
-
A carbonyl group (ketone) at position 3
-
A carboxylic acid group at position 6 of the cyclohexane ring
-
A partially hydrogenated ring system (hexahydro-)
This compound is registered with CAS Number 1708264-04-3 and has the InChIKey FWJUJWOGLMRZNE-UHFFFAOYSA-N, indicating its unique chemical structure in registry databases .
Physicochemical Properties
The physicochemical properties of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid are crucial for understanding its behavior in various environments and potential applications. The available data on this compound reveals the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.240 g/mol | |
| H-Bond Donors | 1 | |
| H-Bond Acceptors | 4 |
The presence of both hydrophilic functional groups (carbonyl and carboxylic acid) and hydrophobic regions (ethyl substituent and saturated rings) suggests a compound with moderate lipophilicity. The carboxylic acid group likely confers acidic properties to the molecule, with potential for salt formation under appropriate conditions.
| Spectroscopic Method | Expected Characteristics |
|---|---|
| IR Spectroscopy | O-H stretching (carboxylic acid): 3000-2500 cm⁻¹ C=O stretching (ketone): 1710-1720 cm⁻¹ C=O stretching (carboxylic acid): 1700-1725 cm⁻¹ C-N stretching: 1200-1350 cm⁻¹ |
| ¹H NMR | Ethyl group signals: triplet (CH₃) at ~1.0-1.2 ppm, quartet (CH₂) at ~3.5-4.0 ppm Cyclohexane ring protons: multiple signals between 1.5-3.0 ppm Carboxylic acid proton: broad singlet at ~10-13 ppm |
| ¹³C NMR | Carbonyl carbon signals: 160-180 ppm Ring carbon signals: 120-150 ppm Aliphatic carbon signals: 10-50 ppm |
| Mass Spectrometry | Molecular ion peak expected at m/z 222, corresponding to the molecular weight |
Structural Relationships to Similar Compounds
Comparative Analysis with Hexahydrocinnoline Derivatives
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid belongs to a family of structurally related hexahydrocinnoline derivatives. Comparison with similar compounds provides insights into structure-property relationships and potential functional characteristics:
The primary structural variations among these compounds center on the alkyl substituent at position 2 of the cinnoline ring, ranging from no substituent to methyl, ethyl, and isobutyl groups. This systematic variation represents a classic medicinal chemistry approach to optimizing compound properties.
Structure-Property Relationships
The variations in the N-2 substituent across these related compounds likely affect several important properties:
| Property | Impact of Structural Modifications |
|---|---|
| Lipophilicity | Increases in the order: unsubstituted < methyl < ethyl < isobutyl |
| Steric Effects | Larger substituents (ethyl, isobutyl) introduce greater steric hindrance around the N-2 position |
| Electronic Effects | Alkyl groups exert electron-donating effects, potentially affecting reactivity of the carbonyl group |
| Molecular Recognition | Different substituents create distinct binding interactions with potential biological targets |
| Pharmacokinetics | Larger alkyl groups typically enhance membrane permeability but may affect metabolic stability |
These structure-property relationships are critical for understanding how small structural changes might influence the compound's behavior in chemical reactions, biological systems, and potential applications.
Synthesis and Preparation
Proposed Synthetic Pathway
Based on synthetic principles for similar compounds, a potential pathway for synthesizing 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid might include:
| Step | Process | Target Outcome |
|---|---|---|
| 1 | Formation of the bicyclic cinnoline core structure | Establishment of the basic heterocyclic framework |
| 2 | N-alkylation with appropriate ethylating agents | Introduction of the ethyl group at position 2 |
| 3 | Oxidation or functional group manipulation | Installation of the carbonyl group at position 3 |
| 4 | Carboxylation or functional group interconversion | Incorporation of the carboxylic acid at position 6 |
Advanced synthetic techniques including microwave-assisted synthesis, catalytic methods, or solvent-free conditions might enhance reaction efficiency and yield, as suggested for the synthesis of similar hexahydrocinnoline derivatives.
Purification Methods
Obtaining high-purity 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid would likely require a combination of purification techniques:
| Purification Method | Application |
|---|---|
| Recrystallization | Using appropriate solvent systems to obtain crystalline product |
| Column Chromatography | Separation from reaction by-products using silica gel or other adsorbents |
| Preparative HPLC | Final purification to analytical grade |
| Acid-Base Extraction | Utilizing the carboxylic acid functionality for selective isolation |
| Potential Activity | Structural Basis | Possible Applications |
|---|---|---|
| Enzyme Inhibition | Carbonyl group, carboxylic acid functionality | Modulation of enzymatic pathways |
| Receptor Binding | Bicyclic scaffold, N-ethyl group | Interaction with biological receptors |
| Anti-inflammatory | Cinnoline core structure | Reduction of inflammatory responses |
| Antimicrobial | Hexahydrocinnoline scaffold | Inhibition of microbial growth |
The bicyclic structure of hexahydrocinnolines has been associated with various biological activities, as noted for related compounds. The specific ethyl substitution at position 2 may confer unique binding properties compared to methyl or unsubstituted analogs.
Chemical and Research Applications
Beyond potential biological activities, 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid may serve various roles in chemical research:
| Application Area | Potential Use |
|---|---|
| Synthetic Chemistry | Building block or intermediate for complex molecule synthesis |
| Structure-Activity Studies | Model compound for examining effects of N-alkylation |
| Coordination Chemistry | Potential ligand for metal complexation via carboxylate group |
| Analytical Standards | Reference material for method development |
The carboxylic acid functionality provides opportunities for further derivatization, including esterification, amide formation, and reduction, extending the compound's utility as a versatile chemical intermediate.
Analytical Methods for Identification and Characterization
Chromatographic Methods
For identification, quantification, and purity assessment of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid, several chromatographic techniques would be appropriate:
| Method | Parameters | Application |
|---|---|---|
| HPLC | Reverse phase (C18 column), UV detection at 220-280 nm | Quantitative analysis, purity determination |
| TLC | Various solvent systems (e.g., ethyl acetate/hexane mixtures) | Rapid preliminary identification, reaction monitoring |
| GC-MS | With appropriate derivatization (e.g., silylation of COOH group) | Structural confirmation, trace analysis |
Spectroscopic Methods
Comprehensive characterization would employ multiple spectroscopic techniques:
| Method | Key Information Provided |
|---|---|
| FT-IR | Identification of functional groups (C=O, COOH, C-N) |
| NMR (¹H, ¹³C) | Detailed structural elucidation, confirmation of substitution pattern |
| UV-Vis | Chromophore characteristics, potential for quantitative analysis |
| High-Resolution MS | Exact mass determination, elemental composition confirmation |
Advanced Structural Analysis
Complete structural characterization might require:
| Method | Application |
|---|---|
| X-ray Crystallography | Definitive 3D structure determination (if crystalline form is available) |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity mapping, stereochemical analysis |
| Computational Modeling | Prediction of conformational preferences and physicochemical properties |
Current Research Status and Future Directions
Research Landscape
2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid appears in chemical databases and supplier listings, indicating its availability as a research compound . The current research focus likely includes:
| Research Area | Focus |
|---|---|
| Medicinal Chemistry | Structure-activity relationship studies among hexahydrocinnoline derivatives |
| Synthetic Methodology | Development of efficient routes to functionalized cinnoline derivatives |
| Biological Screening | Evaluation of activity across various biological targets |
| Material Science | Exploration of applications based on structural properties |
Future Research Opportunities
Several promising research directions for this compound include:
| Research Direction | Potential Outcome |
|---|---|
| Comprehensive Bioactivity Profiling | Identification of specific therapeutic targets |
| Structure Optimization | Development of derivatives with enhanced properties |
| Synthetic Route Improvement | More efficient and scalable preparation methods |
| Advanced Applications | Expansion beyond traditional pharmaceutical applications |
The systematic investigation of structure-activity relationships within this compound class could yield valuable insights for drug discovery and development efforts.
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